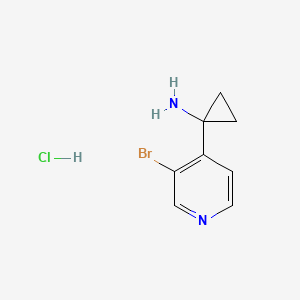
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2 It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the third position of the pyridine ring
Preparation Methods
The synthesis of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclopropanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 3-bromopyridine with cyclopropanamine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyridines and cyclopropane derivatives.
Scientific Research Applications
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The pathways involved can vary depending on the specific biological context, but they often include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride: This compound has a bromine atom at a different position on the pyridine ring, leading to different chemical and biological properties.
1-(Pyrimidin-4-YL)cyclopropan-1-amine hydrochloride: This compound features a pyrimidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.
1-(5-Bromopyridin-2-YL)cyclopropan-1-amine dihydrochloride: This compound has two hydrochloride groups, which may affect its solubility and stability.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(3-bromopyridin-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI Key |
HSGJPGOUINSKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=NC=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
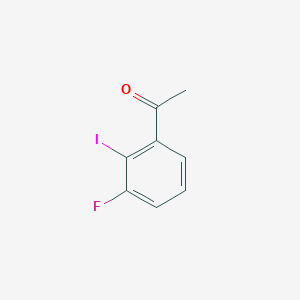

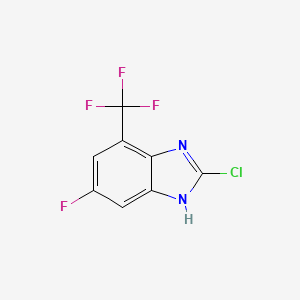


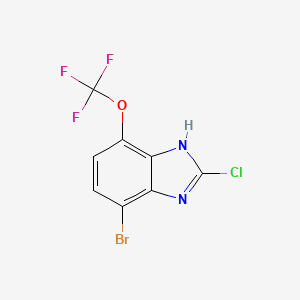
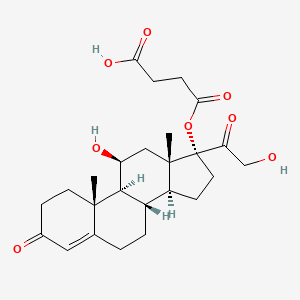
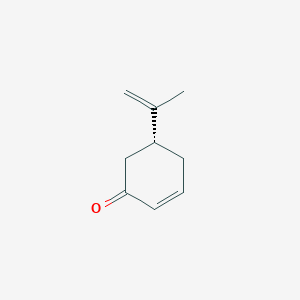
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)

![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
